Cas no 63839-24-7 (6-bromo-2,3-dihydro-1H-indole)

6-bromo-2,3-dihydro-1H-indole structure
6-bromo-2,3-dihydro-1H-indole structure
6-bromo-2,3-dihydro-1H-indole
63839-24-7
C8H8NBr
198.05982
MFCD07371638
502252
13098379

6-bromo-2,3-dihydro-1H-indole Properties

Names and Identifiers

    • 6-Bromoindoline
    • 1H-Indole, 6-bromo-2,3-dihydro-
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLEHYDROCHLORIDE
    • FS-3356
    • A8779
    • DTXSID50518084
    • MTSYZAHZABCWMS-UHFFFAOYSA-N
    • SY066259
    • 6-bromo-2,3-dihydroindole
    • FT-0649504
    • AC-27803
    • SCHEMBL1612916
    • 2-oxazolidinone, 3-acetyl-
    • EN300-74713
    • MB04573
    • AKOS006281901
    • 63839-24-7
    • MF7CL4T48E
    • CS-W005428
    • 6-bromo indoline
    • 6-Bromoindoline, AldrichCPR
    • 6-bromo-indoline
    • AM20040933
    • 6- bromoindoline
    • MFCD07371638
    • +Expand
    • MFCD07371638
    • MTSYZAHZABCWMS-UHFFFAOYSA-N
    • InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
    • BrC1=CC=C2CCNC2=C1

Computed Properties

  • 196.98400
  • 1
  • 1
  • 0
  • 196.98401g/mol
  • 10
  • 126
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 12Ų

Experimental Properties

  • 2.55510
  • 12.03000
  • 266.3°C at 760 mmHg

6-bromo-2,3-dihydro-1H-indole Security Information

6-bromo-2,3-dihydro-1H-indole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-bromo-2,3-dihydro-1H-indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00ED0X-250mg
6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
63839-24-7 98%
250mg
$8.00 2024-10-08
A2B Chem LLC
AG69265-250mg
6-Bromoindoline
63839-24-7 98%
250mg
$7.00 2024-10-08
Aaron
AR00ED99-100mg
6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
63839-24-7 97%
100mg
$8.00 2024-10-08
abcr
AB467726-1 g
6-Bromoindoline, min. 95%; .
63839-24-7
1g
€145.00 2023-07-18
Alichem
A199009809-10g
6-Bromoindoline
63839-24-7 98%
10g
$453.60 2023-09-01
Ambeed
A221967-100mg
6-Bromoindoline
63839-24-7 98%
100mg
$7.0 2024-10-08
Apollo Scientific
OR305262-1g
6-Bromo-2,3-dihydro-1H-indole
63839-24-7 95%
1g
£71.00 2023-09-01
Crysdot LLC
CD11082320-5g
6-Bromoindoline
63839-24-7 98%
5g
$216 2024-10-08
Enamine
EN300-74713-0.05g
6-bromo-2,3-dihydro-1H-indole
63839-24-7 95%
0.05g
$27.0 2024-05-23
Parkway Scientific
DL-186-1g
6-Bromoindoline
63839-24-7 > 95%
1g
$95 2023-04-12

6-bromo-2,3-dihydro-1H-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Reference
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

6-bromo-2,3-dihydro-1H-indole Raw materials

6-bromo-2,3-dihydro-1H-indole Preparation Products

6-bromo-2,3-dihydro-1H-indole Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:63839-24-7)6-bromo-2,3-dihydro-1H-indole
A8779
99%
25g
317.0